1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea
Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to have anti-inflammatory and anti-tumor properties.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, which is involved in the signaling pathways of inflammatory cytokines. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea involves the inhibition of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, a family of serine/threonine kinases that play a critical role in cell signaling pathways. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is involved in the activation of inflammatory cytokines and the proliferation of cancer cells. By inhibiting 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea have been extensively studied. This compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea in lab experiments include its potent inhibitory effects on 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, its anti-inflammatory and anti-tumor properties, and its potential use in treating neurological disorders. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea. One potential direction is to investigate its potential use in treating other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-methylpyridin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-7-8-17-15(9-11)19-16(21)18-13-10-20(2)14-6-4-3-5-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHRKSOIHVRSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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